Vermiculite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/Al.Fe.Mg.O3Si.2H2O.O/c;;;1-4(2)3;;;/h;;;;2*1H2;/q;;;-2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRQDEYEBLCJFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

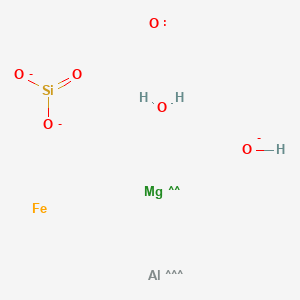

Canonical SMILES |

O.[OH-].[O].[O-][Si](=O)[O-].[Mg].[Al].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH3MgO6Si-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hydrated magnesium-iron-aluminum silicate that expands up to 20 times when heated to 1093 degrees C; [Hawley] | |

| Record name | Vermiculite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-00-9 | |

| Record name | Vermiculite (Mg0.33[Mg2-3(Al0-1Fe0-1)0-1](Si2.33-3.33Al0.67-1.67)(OH)2O10.4H2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vermiculite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculite, a hydrated magnesium aluminum silicate mineral, possesses a unique combination of physicochemical properties that make it a material of significant interest across various scientific and industrial domains, including potential applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing its structure, chemical composition, cation exchange capacity, surface area, thermal behavior, and hydration/dehydration characteristics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth information through clearly structured data, detailed experimental protocols, and visual representations of key concepts and workflows.

Introduction

This compound is a 2:1 layered silicate mineral that undergoes significant expansion when heated, a process known as exfoliation.[1] This expansion results in a low-density, high-surface-area material with excellent thermal and chemical stability.[2] Its unique properties, including a high cation exchange capacity (CEC), make it a versatile material for applications ranging from horticulture and construction to environmental remediation and potentially as an excipient or carrier in drug delivery systems.[3] Understanding the fundamental physicochemical properties of this compound is crucial for harnessing its full potential in these advanced applications.

Crystal Structure and Morphology

This compound possesses a monoclinic crystal system and is characterized by a 2:1 layered structure.[1][4] This structure consists of an octahedral sheet sandwiched between two tetrahedral sheets.[5] The octahedral sheet is typically dominated by magnesium (Mg²⁺) and iron (Fe²⁺/Fe³⁺) ions, while the tetrahedral sheets are composed of silicon (Si⁴⁺) and aluminum (Al³⁺) ions.[5] Isomorphic substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sheets results in a net negative charge on the layer surface.[6] This negative charge is balanced by hydrated exchangeable cations, predominantly Mg²⁺ and Ca²⁺, located in the interlayer space.[6][7] The arrangement of these layers and interlayer cations gives this compound its characteristic platy habit.[4]

The basal spacing of this compound, which is the distance between successive layers, is dependent on the nature of the interlayer cation and the degree of hydration, typically ranging from 10.5 to 15.7 Å.[6] The surface morphology of this compound can exhibit variations such as small humps and crystallographic steps on the basal cleavage planes.[8]

Chemical Composition

The chemical composition of this compound can vary depending on its geological origin. However, it is primarily composed of silica (SiO₂), alumina (Al₂O₃), and magnesia (MgO), with smaller amounts of iron oxides (Fe₂O₃/FeO), potassium oxide (K₂O), calcium oxide (CaO), and water (H₂O).[9][10]

Table 1: Typical Chemical Composition of this compound

| Constituent | Percentage by Weight | Reference |

| Silicon Dioxide (SiO₂) | 38 - 46% | [9] |

| Aluminum Oxide (Al₂O₃) | 10 - 16% | [9] |

| Magnesium Oxide (MgO) | 16 - 35% | [9] |

| Iron (III) Oxide (Fe₂O₃) | 6 - 13% | [9] |

| Potassium Oxide (K₂O) | 1 - 6% | [9] |

| Calcium Oxide (CaO) | 1 - 5% | [9] |

| Titanium Dioxide (TiO₂) | 1 - 3% | [9] |

| Water (H₂O) | 8 - 16% | [9] |

Physicochemical Properties

The unique properties of this compound stem from its layered structure and the presence of exchangeable cations and water molecules in the interlayer space.

Cation Exchange Capacity (CEC)

This compound exhibits a high cation exchange capacity, typically ranging from 100 to 150 meq/100g.[1] This high CEC is a direct consequence of the net negative charge on the silicate layers arising from isomorphic substitution.[6] The exchangeable cations, primarily Mg²⁺ and Ca²⁺, can be readily replaced by other cations, including ammonium, potassium, and various organic cations. This property is fundamental to its use in nutrient delivery systems and for the adsorption of cationic species.[11]

Surface Area and Porosity

The specific surface area of this compound is highly dependent on its state (raw vs. exfoliated) and the measurement technique. The external surface area of raw this compound is relatively low.[12] However, upon exfoliation, the layers separate, creating a porous structure with a significantly increased specific surface area.[5] The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area.[13] Studies have reported BET surface areas for this compound, with some noting a decrease after organic modification, suggesting a change in the interlayer environment.[1] The porous nature of exfoliated this compound is characterized by mesopores.[5]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Cation Exchange Capacity (CEC) | 100 - 150 meq/100 g | [1] |

| up to 1000 meq/kg | [1] | |

| 90 - 100 meq/100 g | [7] | |

| Specific Surface Area (BET) | Varies significantly with treatment | |

| Raw this compound: ~7.86 m²/g | [1] | |

| Organo-Vermiculite: ~3.81 m²/g | [1] | |

| pH (in water) | 6.0 - 9.0 | [9] |

| Density (Bulk) | 56 - 192 kg/m ³ (exfoliated) | [9] |

| Specific Gravity | 2.2 - 2.7 | [14] |

| Hardness (Mohs scale) | 1.5 - 3 | [14] |

Thermal Properties

This compound is known for its excellent thermal insulation properties and high-temperature resistance.[2][15] When heated rapidly to temperatures above 300°C, the interlayer water turns to steam, causing the layers to separate and the this compound to exfoliate.[16] Exfoliated this compound is non-combustible and can withstand temperatures up to 1100-1200°C.[7][15] Its thermal conductivity is low, typically in the range of 0.058 to 0.071 W/mK for exfoliated forms.[9]

Table 3: Thermal Properties of this compound

| Property | Value | Reference |

| Sintering Temperature | 1150 - 1260 °C | [9][14] |

| Fusion/Melting Point | 1200 - 1330 °C | [9][14] |

| Thermal Conductivity (exfoliated) | 0.058 - 0.071 W/mK | [9] |

| Specific Heat | 0.84 - 1.08 kJ/kgK | [9] |

Hydration and Dehydration Behavior

The interlayer space of this compound contains water molecules that are associated with the exchangeable cations.[6] The degree of hydration is dependent on factors such as relative humidity and the nature of the interlayer cation.[6] The basal spacing of this compound changes with the number of water layers in the interlayer, typically existing in two-water layer (e.g., 14.4 Å) or one-water layer (e.g., 11.5 Å) hydration states.[17]

Dehydration occurs upon heating, with the loss of physically adsorbed surface water occurring at temperatures between 20°C and 110°C, followed by the loss of interlayer water at higher temperatures (110°C to 500°C).[2][7] This process is often reversible, although irreversible collapse of the layers can occur at very high temperatures.[18] The dehydration and rehydration processes can proceed through interstratified phases, which are mixtures of layers with different hydration states.[17][19]

Experimental Protocols

Accurate characterization of this compound's physicochemical properties requires standardized experimental procedures. The following sections outline the methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase composition, and basal spacing of this compound.

Methodology:

-

Sample Preparation:

-

Grind the raw this compound sample to a fine powder (<150 µm) using a mortar and pestle or a mill.[2]

-

For oriented mounts, disperse the fine powder in deionized water using an ultrasonic probe.[19]

-

Deposit the suspension onto a glass slide or a filter membrane and allow it to air-dry to create an oriented sample.[19]

-

-

Instrumentation:

-

Utilize a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).[1]

-

-

Data Collection:

-

Data Analysis:

-

Identify the mineral phases present by comparing the diffraction pattern to standard databases (e.g., ICDD).

-

Calculate the basal spacing (d-spacing) of the (00l) reflections using Bragg's Law (nλ = 2d sinθ).

-

To study hydration/dehydration, XRD patterns can be collected after treatments such as ethylene glycol solvation or heating at various temperatures.[6]

-

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and quantify the mass loss associated with dehydration and dehydroxylation.

Methodology:

-

Sample Preparation:

-

Use a small, representative amount of the this compound sample (typically 5-10 mg).

-

Ensure the sample is in a powdered form for uniform heat distribution.

-

-

Instrumentation:

-

Employ a thermogravimetric analyzer capable of controlled heating in a specific atmosphere.[1]

-

-

Data Collection:

-

Place the sample in a tared TGA pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) during the analysis.[1]

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

Identify the temperature ranges of significant weight loss.

-

The first derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum weight loss rate, corresponding to dehydration and dehydroxylation events.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of this compound.

Methodology:

-

Sample Preparation:

-

Degas a known mass of the this compound sample under vacuum at an elevated temperature (e.g., 200°C for 6 hours) to remove adsorbed contaminants.[2]

-

-

Instrumentation:

-

Use a gas adsorption analyzer.[13]

-

-

Data Collection:

-

Cool the sample to liquid nitrogen temperature (77 K).

-

Introduce a known amount of an adsorbate gas (typically nitrogen) to the sample in a stepwise manner.[13]

-

Measure the amount of gas adsorbed at various relative pressures (P/P₀).

-

-

Data Analysis:

-

Plot the adsorption isotherm (amount of gas adsorbed vs. relative pressure).

-

Apply the BET equation to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity.

-

From the monolayer capacity, calculate the total surface area.

-

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the capacity of this compound to exchange cations.

Methodology (Ammonium Acetate Method):

-

Sample Preparation:

-

Weigh a known amount of the this compound sample.

-

-

Saturation:

-

Wash the sample repeatedly with a 1 M ammonium acetate (NH₄OAc) solution (pH 7) to replace all exchangeable cations with ammonium ions (NH₄⁺).[16]

-

-

Removal of Excess Salt:

-

Wash the sample with a solvent (e.g., ethanol) that does not displace the adsorbed NH₄⁺ to remove the excess NH₄OAc.

-

-

Displacement of Ammonium:

-

Displace the adsorbed NH₄⁺ by washing the sample with a solution of another cation (e.g., 1 M KCl).

-

-

Quantification:

-

Determine the concentration of NH₄⁺ in the resulting leachate using a suitable analytical method (e.g., distillation and titration, or ion-selective electrode).

-

-

Calculation:

-

Calculate the CEC in meq/100g of the sample.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound structure and adsorbed water molecules.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground this compound sample (approx. 1 mg) with a spectroscopic grade potassium bromide (KBr) powder (approx. 200 mg).

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Instrumentation:

-

Use a Fourier-transform infrared spectrometer.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Collect the infrared spectrum over a typical wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the absorption bands corresponding to specific functional groups (e.g., O-H stretching of water and hydroxyl groups, Si-O stretching and bending of the silicate framework).

-

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are intricately interconnected. The crystal structure, with its isomorphic substitutions, is the fundamental origin of the surface charge, which in turn governs the high cation exchange capacity. The layered nature of the structure allows for the intercalation of water and exchangeable cations, defining its hydration/dehydration behavior and influencing its basal spacing. The thermal treatment leads to exfoliation, a dramatic change in morphology that significantly increases the surface area and porosity, while also enhancing its thermal insulation properties.

Implications for Drug Development

The unique physicochemical properties of this compound suggest its potential utility in various aspects of drug development. Its high cation exchange capacity allows for the loading of cationic drug molecules, potentially enabling controlled or sustained release formulations. The porous structure of exfoliated this compound could be utilized for the physical entrapment of drug substances. Furthermore, its chemical inertness and thermal stability are desirable characteristics for an excipient. The ability to modify its surface properties, for instance, through intercalation with organic molecules, opens up possibilities for tailoring its interaction with specific active pharmaceutical ingredients (APIs).[1] However, extensive research into biocompatibility, drug loading and release kinetics, and in vivo performance is necessary to fully realize its potential in pharmaceutical applications.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of this compound. The presented data, experimental protocols, and visualizations offer a comprehensive resource for researchers and scientists. A thorough understanding of these properties is fundamental for the rational design and development of new materials and applications, including its exploration in the field of drug delivery. The interconnected nature of its structure, composition, and behavior underscores the importance of a multi-faceted characterization approach to fully leverage the unique attributes of this versatile mineral.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental setup for determining thermal conductivity | tec-science [tec-science.com]

- 4. researchgate.net [researchgate.net]

- 5. Dehydroxylation of Perlite and this compound: Impact on Improving the Knock-Out Properties of Moulding and Core Sand with an Inorganic Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. nrc.gov [nrc.gov]

- 10. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

- 11. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]

- 12. measurlabs.com [measurlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fao.org [fao.org]

- 16. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]

- 17. tvt.tf.fau.eu [tvt.tf.fau.eu]

- 18. ktgeo.com [ktgeo.com]

- 19. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Vermiculite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of vermiculite and the principal analytical techniques employed for its characterization. The content covers the fundamental crystallographic parameters, detailed experimental protocols for key analytical methods, and data interpretation, tailored for professionals in research and development.

Introduction to this compound

This compound is a hydrous 2:1 phyllosilicate mineral that undergoes significant expansion when heated, a process known as exfoliation.[1] It is typically formed by the hydrothermal alteration or weathering of biotite or phlogopite.[1][2] The general chemical formula for this compound is (Mg,Fe²⁺,Fe³⁺)₃--INVALID-LINK--₂·4H₂O.[1] Its unique layered structure, cation exchange capacity, and thermal properties make it a subject of interest in various industrial and scientific fields.

The crystal structure consists of stacked layers, each comprising two tetrahedral sheets sandwiching an octahedral sheet (T-O-T). Isomorphous substitution within these sheets, primarily the substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheets, results in a net negative charge on the layer surface. This charge is balanced by hydrated exchangeable cations, typically Mg²⁺, located in the interlayer space.

The Crystal Structure of this compound

This compound possesses a monoclinic crystal system.[1][2][3] The structure is characterized by well-defined T-O-T silicate layers separated by layers of water molecules and exchangeable cations.

-

Tetrahedral (T) Sheets: These sheets are composed of SiO₄ and AlO₄ tetrahedra linked by sharing basal oxygen atoms. The substitution of trivalent aluminum for tetravalent silicon is the primary source of the layer charge in this compound.[4]

-

Octahedral (O) Sheet: This central sheet consists of cations (mainly Mg, Fe²⁺, Fe³⁺) coordinated by oxygen atoms and hydroxyl groups in an octahedral arrangement. When the octahedral sites are predominantly occupied by divalent cations like magnesium, the this compound is classified as trioctahedral.[4][5]

-

Interlayer Region: The space between the T-O-T layers contains exchangeable cations and water molecules. The arrangement of these water molecules and cations dictates the basal spacing (d-spacing) of the mineral, which is a key parameter measured by X-ray diffraction.

Crystallographic Data

The crystallographic parameters of this compound can vary depending on the specific composition and hydration state. The data presented below are compiled from multiple sources to provide a representative range.

| Parameter | Value (Shirozu & Bailey, 1966)[3][6] | Value (Alternative Measurement)[1][2][7] | Value (Mineralogy Database)[8] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/m or C2/c | C 2/m |

| a | 5.349 Å | 5.24 Å | 5.26 Å |

| b | 9.255 Å | 9.17 Å | 9.23 Å |

| c | 28.89 Å | 28.60 Å | 14.97 Å |

| β | 97.12° (97°7') | 94.6° (94°36') | 96.82° |

| Z | 4 | 2 or 4 | 2 |

Experimental Protocols for Structural Analysis

The analysis of this compound's crystal structure primarily relies on X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), often supplemented by other spectroscopic and thermal analysis techniques.

X-Ray Diffraction (XRD)

XRD is the most common technique for determining the crystallographic parameters of this compound, especially its basal spacing (d₀₀₁), which is sensitive to the contents of the interlayer region.

Detailed Experimental Protocol for Powder XRD:

-

Sample Preparation:

-

Gently grind the this compound sample to a fine powder (<50 µm) using an agate mortar and pestle to minimize structural damage.

-

For analysis of oriented samples (to enhance basal reflections), prepare a suspension of the fine powder in deionized water.

-

Pipette the suspension onto a glass slide or a zero-background sample holder and allow it to air-dry. This process allows the platy this compound particles to settle with a preferred orientation, with their {001} planes parallel to the slide surface.

-

-

Instrument Configuration:

-

Data Analysis and Interpretation:

-

The primary (001) basal reflection for a hydrated Mg-vermiculite is typically observed around 1.4-1.5 nm (14-15 Å).[9][10]

-

The presence of a regular series of 00l reflections (e.g., 001, 002, 003) indicates a well-ordered stacking of layers.

-

The position of the 060 reflection (around 0.154 nm) can be used to distinguish between dioctahedral and trioctahedral structures; trioctahedral this compound has a characteristic reflection at this position.[5]

-

Diagnostic Treatments for XRD Analysis:

To confirm the identity of this compound and differentiate it from other clay minerals like smectite, specific treatments are applied prior to XRD analysis.

| Treatment | Protocol | Expected Effect on d₀₀₁ Spacing | Reference |

| Natural State (Air-Dried) | Analyze the prepared slide under ambient conditions (e.g., 20°C, 65% humidity). | ~1.4 nm (14 Å) | [4] |

| Ethylene Glycol Solvation | Place the slide in a desiccator with ethylene glycol vapor for at least 24 hours. | No significant expansion. The spacing remains at ~1.4 nm. | [4] |

| Potassium (K⁺) Saturation | Treat the sample with a 1 M KCl solution, wash to remove excess salt, and prepare a slide. | The structure collapses to ~1.0 nm (10 Å) due to the dehydration of the smaller K⁺ ion. | [11] |

| Heating (Thermal Treatment) | Heat the K⁺-saturated slide to 500-550°C for 2 hours. | The collapsed ~1.0 nm structure is non-reversible. | [4] |

Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the this compound lattice, providing information on layer stacking, morphology, and microstructure that is complementary to the bulk data from XRD.

Detailed Experimental Protocol for TEM:

-

Sample Preparation:

-

Dispersion Method: Disperse a small amount of the this compound sample in a solvent like ethanol or deionized water.[9]

-

Apply ultrasonic agitation to break up aggregates and achieve a fine suspension.

-

Place a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.[9]

-

Ultrathin Sectioning (for observing stacking): Impregnate this compound flakes with an epoxy resin. After curing, use an ultramicrotome to cut thin cross-sections (50-100 nm thick) perpendicular to the layers.

-

-

Instrument Configuration:

-

Instrument: A transmission electron microscope.

-

Accelerating Voltage: Typically operated at 200 kV.[9]

-

Imaging Modes:

-

Bright-Field Imaging: Provides morphological information and visualizes the layered structure.

-

Selected Area Electron Diffraction (SAED): Generates diffraction patterns from specific regions to determine crystallographic information.

-

-

-

Data Analysis and Interpretation:

-

TEM images can directly show the lamellar aggregates and the stacking of individual silicate layers.[9][12]

-

Lattice-fringe imaging allows for the direct measurement of basal spacings, which can be correlated with XRD data.

-

TEM is highly effective for identifying structural defects, interstratification with other minerals (like biotite or chlorite), and the effects of intercalation or exfoliation at the nanoscale.[12] It is also the most reliable method for detecting asbestos contamination within this compound, as many asbestos fibers are too small to be reliably detected by light microscopy.[13][14]

-

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key conceptual relationships in this compound analysis.

Caption: Workflow for the structural characterization of this compound.

Caption: Conceptual diagram of the 2:1 T-O-T layered structure of this compound.

Conclusion

The structural analysis of this compound is a systematic process that relies on a combination of powerful analytical techniques. X-ray diffraction provides quantitative data on the crystallographic parameters and is essential for identifying the mineral based on the behavior of its interlayer space under various treatments. Transmission electron microscopy offers direct visual confirmation of the layered structure, reveals nanoscale morphological features, and is critical for assessing structural integrity and identifying contaminants. A thorough understanding of these methods and the data they produce is fundamental for researchers and scientists working with this versatile mineral.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 4. CHARACTERIZATION OF this compound BY XRD AND SPECTROSCOPIC TECHNIQUES [scielo.org.co]

- 5. scispace.com [scispace.com]

- 6. soilsfacstaff.cals.wisc.edu [soilsfacstaff.cals.wisc.edu]

- 7. mindat.org [mindat.org]

- 8. This compound Mineral Data [webmineral.com]

- 9. Novel Preparation and Characterization of an Organic-Vermiculite Intercalated by Hexadecyltrimethylammonium Bromide | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of this compound by transmission electron microscopy and X-ray diffraction | Clay Minerals | Cambridge Core [cambridge.org]

- 13. wadsworth.org [wadsworth.org]

- 14. FAQ about this compound [asbesto-test.com]

The Genesis of Research-Grade Vermiculite: A Technical Guide to its Geological Formation and Characterization

For Immediate Release

This technical guide provides an in-depth exploration of the geological processes responsible for the formation of research-grade vermiculite. Tailored for researchers, scientists, and professionals in drug development, this document details the mineral's origins, physicochemical properties, and the analytical methods used for its characterization.

Introduction: The Significance of Research-Grade this compound

This compound, a hydrous phyllosilicate mineral, is prized in research and pharmaceutical applications for its high cation-exchange capacity (CEC), lamellar structure, and inert nature.[1] Research-grade this compound is distinguished by its high purity and consistent physicochemical properties, which are a direct consequence of its specific geological formation. Understanding its genesis is crucial for identifying high-quality deposits and for its effective application in advanced scientific fields.

Geological Formation of this compound

This compound is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals. The principal parent minerals for this compound are biotite and phlogopite micas.[1][2][3][4] The transformation into this compound occurs through two primary geological processes: hydrothermal alteration and weathering.[5][6][7]

2.1 Parent Rock Association

High-quality this compound deposits are typically found in specific geological settings where the parent minerals are abundant. These include:

-

Mafic and Ultramafic Rocks: Large commercial this compound mines are often associated with rocks like pyroxenites and dunites.[1][3]

-

Carbonatites: These igneous rocks, rich in carbonate minerals, can also host significant this compound deposits.[1]

-

Contact Metamorphic Zones: The interface between felsic (silica-rich) and mafic or ultramafic rocks is a common location for this compound formation.[1][8]

-

Gneisses and Schists: Metamorphic rocks such as gneisses and schists can also contain this compound deposits.[9]

2.2 Mechanisms of Formation

The conversion of biotite or phlogopite to this compound is fundamentally an ion-exchange process occurring in the mineral's layered structure.

-

Hydrothermal Alteration: This process involves the interaction of hot, chemically active fluids with the parent rock.[7] These fluids, often acidic, facilitate the leaching of potassium ions (K+) from the interlayer spaces of the mica structure.[2] These potassium ions are then replaced by hydrated cations, primarily magnesium (Mg2+) and iron (Fe2+, Fe3+), which are present in the hydrothermal solutions.[1] This exchange causes a structural expansion and the formation of this compound.[2]

-

Weathering (Supergene Processes): This involves the breakdown of rocks at or near the Earth's surface by physical, chemical, and biological processes.[6][10] Percolating meteoric water can slowly leach potassium from the mica layers and substitute it with cations like magnesium and calcium from the surrounding environment, leading to the formation of this compound.[11] This "simple transformation" retains a significant portion of the original 2:1 layer structure of the parent mica.[11]

The following diagram illustrates the geological formation pathways of this compound.```dot digraph "Geological Formation of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="Parent Minerals\n(Biotite, Phlogopite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Host [label="Host Rocks\n(Pyroxenite, Dunite, Carbonatite, Gneiss)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Alteration Processes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrothermal [label="Hydrothermal Alteration\n(Hot, acidic fluids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Weathering [label="Weathering\n(Supergene Processes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Key Mechanism:\nIon Exchange", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Exchange [label="Replacement of Interlayer K+\nwith Hydrated Cations\n(Mg2+, Fe2+/3+)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="Research-Grade\nthis compound", shape=box, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Host -> Parent [style=invis]; Parent -> Process [label="Subjected to"]; Process -> Hydrothermal [dir=back]; Process -> Weathering [dir=back]; Hydrothermal -> Mechanism; Weathering -> Mechanism; Mechanism -> Exchange; Exchange -> this compound;

// Invisible edges for alignment Hydrothermal -> Weathering [style=invis];

{rank=same; Hydrothermal; Weathering;} }

Conclusion

The formation of research-grade this compound is a result of specific geological alteration processes acting on mica-rich parent rocks. The resulting mineral possesses a unique combination of a high cation-exchange capacity and a stable lamellar structure, making it a valuable material for advanced scientific applications. Rigorous characterization using standardized analytical protocols, including XRD, XRF, and CEC determination, is essential to verify the purity and physicochemical properties required for its use in research and development. This guide provides the foundational knowledge of this compound's genesis and the technical framework for its comprehensive evaluation.

References

- 1. malvernpanalytical.com [malvernpanalytical.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. The Importance of Sample Preparation in Mining [thermofisher.com]

- 4. azom.com [azom.com]

- 5. udel.edu [udel.edu]

- 6. bswm.da.gov.ph [bswm.da.gov.ph]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. gsj.jp [gsj.jp]

- 9. epa.gov [epa.gov]

- 10. sis.agr.gc.ca [sis.agr.gc.ca]

- 11. sietronicslabservices.com.au [sietronicslabservices.com.au]

thermal exfoliation mechanism of vermiculite

An In-depth Technical Guide to the Thermal Exfoliation Mechanism of Vermiculite

Introduction

This compound is a hydrated laminar magnesium-aluminum-iron silicate mineral, belonging to the phyllosilicate group, that exhibits the remarkable property of significant expansion when heated rapidly. This process, known as exfoliation, transforms the dense, flaky mineral into lightweight, porous, accordion-like granules. The resulting material possesses excellent thermal and acoustic insulation, is incombustible, and has high water retention capabilities, making it valuable in construction, horticulture, and various industrial applications.[1][2][3] This guide provides a detailed examination of the core mechanisms driving thermal exfoliation, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying processes for researchers and scientists in materials science and development.

The Core Mechanism of Thermal Exfoliation

The thermal exfoliation of this compound is a complex physicochemical process driven by the rapid vaporization of interlayer water. The mechanism is contingent on several critical factors, including the rate of heating and the mineralogical composition of the this compound sample.

The Role of Interlayer Water and Flash Heating

The fundamental driver of exfoliation is the presence of water molecules trapped in the interlayer spaces of the this compound's crystalline structure. When the mineral is subjected to rapid heating, a process often termed "flash" or "shock" heating, this interlayer water is instantaneously converted to steam.[4][5] The immense pressure exerted by the rapidly expanding steam forces the silicate layers apart, leading to a dramatic, mono-dimensional expansion perpendicular to the cleavage planes.[5]

Crucially, this phenomenon is rate-dependent. Slow heating allows the interlayer water to gradually escape the structure without building sufficient pressure to cause significant layer separation; therefore, exfoliation does not occur under these conditions.[4] The onset of exfoliation can be observed at temperatures as low as 300°C, though commercial processes typically operate at much higher temperatures, around 900°C, to achieve maximum expansion.[6][7]

The Influence of Mineralogical Composition

Recent studies have revealed that the degree of exfoliation is intrinsically linked to the mineralogical purity of the this compound. Paradoxically, pure this compound demonstrates little to no exfoliation.[4][6] The most significant expansion is observed in commercial-grade 'this compound' which is often a heterogeneous mixture of this compound interstratified with other mineral phases like mica (specifically hydrobiotite or phlogopite) and chlorite.[4][6]

This heterogeneity creates a "mosaic texture" within individual particles.[4] The boundaries between these different mineral phases act as impediments, trapping the escaping steam and preventing its easy lateral escape. This entrapment leads to a buildup of pressure that must exceed the interlayer bonding forces, resulting in the characteristic and forceful exfoliation.[4][6][8] The particle size also plays a role, with larger particles generally exhibiting a greater degree of expansion.[4][9]

Quantitative Data Summary

The process of thermal exfoliation is characterized by several key quantitative parameters. The following table summarizes typical values reported in the literature.

| Parameter | Typical Value Range | Notes |

| Exfoliation Onset Temperature | 300 - 400°C[6][7][10] | The initial temperature at which expansion begins. |

| Commercial Exfoliation Temperature | 700 - 1000°C[6][8][10][11] | Temperature range used in industrial furnaces for optimal expansion. |

| Volume Expansion Factor | 7 to 20 times[1][12][13][14] | Can reach up to 30 times the original volume in some cases.[10] |

| Bulk Density Change | From 640-1200 kg/m ³ (crude) to 60-160 kg/m ³ (exfoliated)[14] | A significant decrease in density is a primary outcome of exfoliation. |

| Mass Loss (TGA) | Stage 1: ~3% (up to 180-250°C)[8][15] | Corresponds to the loss of physisorbed and interlayer water. |

| Mass Loss (TGA) | Stage 2: >800°C[8] | Corresponds to dehydroxylation (loss of structural -OH groups). |

| Total Mass Loss | Up to 19.2% at ~1100°C[16] | Represents the total loss of all water and hydroxyl groups. |

Experimental Protocols

The analysis of this compound's thermal behavior relies on several standard materials characterization techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature, providing critical data on dehydration and dehydroxylation stages.

Objective: To determine the temperature ranges and percentage of mass loss corresponding to the release of interlayer water and structural hydroxyl groups.

Methodology:

-

Sample Preparation: Weigh approximately 5-20 mg of the raw this compound sample into an alumina crucible.[17]

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically Nitrogen (N₂), at a flow rate of 30-50 mL/min to prevent oxidative side reactions.[9][15]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 1000-1100°C.[9][15]

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.[15]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. The resulting thermogram will show distinct steps corresponding to the different mass loss events (water desorption and dehydroxylation).[8]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphological changes in this compound particles resulting from exfoliation. The technique provides high-resolution images of the material's surface topography.

Objective: To observe the transformation from flat, dense flakes to the expanded, accordion-like structure.

Methodology:

-

Sample Preparation: Mount both raw and exfoliated this compound samples onto aluminum stubs using conductive adhesive.

-

Coating: Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam.

-

Imaging: Place the stub in the SEM chamber and acquire images at various magnifications to compare the lamellar structure before and after heating.

X-ray Diffraction (XRD)

XRD is used to identify the mineralogical phases present in the this compound sample and to measure changes in the crystal structure, such as the interlayer spacing.

Objective: To confirm the mineralogical composition (e.g., presence of this compound, mica, chlorite) and quantify the increase in the basal spacing (d-spacing) of the layers post-exfoliation.

Methodology:

-

Sample Preparation: Prepare powdered samples of both raw and exfoliated this compound.

-

Analysis: Run the samples on an X-ray diffractometer over a specified range of 2θ angles.

-

Data Analysis: Analyze the resulting diffraction patterns to identify the characteristic peaks of the minerals present and use Bragg's Law to calculate changes in the interlayer spacing.

Visualization of Mechanisms and Workflows

Caption: The core mechanism of thermal exfoliation in this compound.

References

- 1. This compound Manufacturing for Indutry and Agriculture - Natural Insulation [perlindustria.com]

- 2. This compound operations [palabora.com]

- 3. airseadg.com [airseadg.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. LAF Group | this compound Exfoliation: LAF Group's Process [lafgroup.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Continuous microwave tunnel expansion of this compound: a comparative study with thermal/chemical methods for structure-intact performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. maiyamminerals.com [maiyamminerals.com]

- 13. This compound: MINERAL AND EXFOLIATION PROCESS - jiezaojz.com [jiezaojz.com]

- 14. This compound.helix-gtm.com [this compound.helix-gtm.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. epfl.ch [epfl.ch]

An In-depth Technical Guide on the Cation Exchange Capacity of Raw Vermiculite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cation exchange capacity (CEC) of raw vermiculite, a critical parameter influencing its performance in various scientific and industrial applications, including its potential use in drug delivery systems. The guide details the factors affecting CEC, presents quantitative data from various studies, and outlines the experimental protocols for its determination.

Introduction to Cation Exchange Capacity (CEC)

Cation exchange capacity is a fundamental property of clay minerals like this compound, quantifying the ability of the material to adsorb and exchange positively charged ions (cations) from a surrounding solution.[1] This property arises from negative charges on the surface and within the interlayer spaces of the mineral structure, which are balanced by exchangeable cations.[2] The CEC is a crucial indicator of a material's potential for applications such as ion exchange, nutrient retention, and the controlled release of cationic substances, including certain active pharmaceutical ingredients.[3]

This compound, a 2:1 layered silicate mineral, typically exhibits a high CEC due to isomorphous substitution within its crystal lattice.[4][5] This inherent characteristic makes it a subject of interest for researchers in diverse fields.

Factors Influencing the Cation Exchange Capacity of Raw this compound

The measured CEC of raw this compound is not a fixed value but is influenced by several factors:

-

Particle Size: Grinding raw this compound to reduce particle size can increase the accessible surface area and, consequently, the measured CEC.[4]

-

Chemical Pretreatment: The presence of carbonates, organic matter, and certain metal oxides can interfere with CEC measurements. Chemical pretreatments to remove these substances are often necessary to obtain an accurate CEC value.[4]

-

Nature of Exchangeable Cations: The type of cations initially present in the this compound structure can affect the ease of exchange with the index cation used in the CEC measurement. For instance, divalent cations like Mg²⁺ and Ca²⁺ may be more difficult to replace than monovalent cations like Na⁺.[4]

-

pH of the Exchanging Solution: The pH of the solution used for CEC determination can influence the surface charge of the mineral, particularly at the edges of the clay particles.[6]

-

State of Oxidation of Structural Iron: The oxidation state of iron within the this compound lattice can affect the layer charge and, therefore, the CEC.[7][8][9]

Quantitative Data on the CEC of Raw this compound

The CEC of raw this compound can vary significantly depending on its origin and the factors mentioned above. The following table summarizes CEC values reported in the literature for raw this compound.

| Source/Type of this compound | CEC (meq/100g) | Measurement Method | Reference |

| Raw Russian this compound | 159 | Ammonium Acetate | [4] |

| Pristine Mg-rich this compound | 30 (initially), 120 (after Na-exchange) | Cu-triethylenetetramine | [4] |

| General Range for this compound | 90 - 150 | Not Specified | [10] |

Note: The variability in these values underscores the importance of standardized experimental protocols for CEC determination.

Experimental Protocols for CEC Determination

Several methods are employed to determine the CEC of clay minerals. The choice of method can depend on the specific mineralogy of the sample and the presence of interfering substances.

This is a widely used reference method for CEC determination.[4][11]

Principle: The soil or clay sample is saturated with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution (typically at pH 7). The excess ammonium is then washed away, and the adsorbed ammonium is subsequently displaced by another cation (e.g., Na⁺) and quantified.[11]

Detailed Protocol:

-

Sample Preparation: Weigh a known amount of the dry this compound sample (e.g., 60 mg) into a centrifuge tube.[4]

-

Saturation with Ammonium Ions:

-

Add a 1 M ammonium acetate solution (pH 7.0) to the sample.[4]

-

Shake the suspension for an extended period (e.g., 24 hours) to ensure complete exchange.[4]

-

Centrifuge the suspension and discard the supernatant.[4]

-

Repeat the addition of fresh ammonium acetate solution, shaking, and centrifugation multiple times (e.g., four times) to ensure complete saturation of exchange sites with NH₄⁺.[4]

-

-

Removal of Excess Ammonium:

-

Displacement and Quantification of Adsorbed Ammonium:

Caution: This method may underestimate the CEC of this compound due to the fixation of ammonium ions between the mineral layers, causing the layers to collapse.[11][12]

This method is particularly useful for determining the effective CEC of soils at their natural pH.[13]

Principle: The sample is saturated with barium ions (Ba²⁺) from a barium chloride solution. The excess barium is removed, and the adsorbed barium is then replaced by another cation (e.g., Mg²⁺) and its concentration is measured.

Detailed Protocol:

-

Sample Preparation: Weigh a known amount of the dry this compound sample into a centrifuge tube.

-

Saturation with Barium Ions:

-

Add a 0.1 M BaCl₂ solution to the sample and shake for a specified time (e.g., 2 hours).[14]

-

Centrifuge and decant the supernatant.

-

Repeat the saturation step to ensure complete exchange.

-

-

Equilibration and Displacement:

-

The barium-saturated sample is then equilibrated with a standard solution of a competing cation, such as magnesium sulfate (MgSO₄).[13]

-

The change in concentration of the competing cation in the solution is used to calculate the amount of barium that was adsorbed, which corresponds to the CEC.

-

A modification to this method for calcareous soils involves pre-saturating the exchangeable solution with calcium carbonate to prevent the dissolution of calcite from interfering with the measurement.[14][15]

This is a rapid colorimetric method for CEC determination.[16][17]

Principle: The cationic dye methylene blue is adsorbed onto the negatively charged surfaces of the clay particles, displacing other exchangeable cations. The amount of methylene blue adsorbed is determined by measuring the decrease in its concentration in the solution.[17][18]

Detailed Protocol:

-

Sample Preparation: Weigh a known amount of the dry this compound sample (e.g., 1 gram) into a conical flask.[16]

-

Adsorption of Methylene Blue:

-

Quantification:

-

Filter the suspension to separate the solid phase.[17]

-

Measure the absorbance of the filtrate using a colorimeter at the wavelength of maximum absorbance for methylene blue (around 668 nm).[17]

-

Use a pre-established calibration curve to determine the final concentration of methylene blue in the solution.[17]

-

The amount of methylene blue adsorbed, and thus the CEC, is calculated from the difference between the initial and final concentrations.[17]

-

The methylene blue spot test is a titration-based variation of this method that can be used for rapid field determination of CEC.[19][20]

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a generalized experimental workflow for determining the cation exchange capacity of raw this compound.

Caption: Generalized workflow for CEC determination of this compound.

This guide provides a foundational understanding of the cation exchange capacity of raw this compound for researchers and professionals. The selection of an appropriate analytical method and careful consideration of the factors influencing CEC are paramount for obtaining accurate and reproducible results.

References

- 1. clays.org [clays.org]

- 2. researchgate.net [researchgate.net]

- 3. Cation Exchange Capacity in this compound · Dicalite Management Group [dicalite.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. ukessays.com [ukessays.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Factors Affecting Potassium Fixation and Cation Exchange Capacities of Soil this compound Clays | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 9. Factors Affecting Potassium Fixation and Cation Exchange Capacities of Soil this compound Clays | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. fao.org [fao.org]

- 13. udel.edu [udel.edu]

- 14. Development and Validation of the Modified Barium Chloride Method for CEC Measurement and Determination of Accurate Exchangeable Calcium Cation Concentration in Carbonated Clayey Soils [mcej.modares.ac.ir]

- 15. A proposed modification to barium chloride method for CEC measurement of calcareous clayey soils | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. Cation Exchange Capacity | Clays and Minerals [claysandminerals.com]

- 17. edu.rsc.org [edu.rsc.org]

- 18. scribd.com [scribd.com]

- 19. isslup.in [isslup.in]

- 20. researchgate.net [researchgate.net]

Unveiling the Core Composition of Commercial Vermiculite: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mineralogical composition of commercial vermiculite, targeting researchers, scientists, and professionals in drug development. The guide summarizes quantitative data, details experimental protocols for characterization, and visualizes analytical workflows, offering a comprehensive resource for understanding this complex industrial mineral.

Executive Summary

Commercial this compound is a naturally occurring hydrated phyllosilicate mineral that finds application in various industries due to its unique properties upon exfoliation. However, its mineralogical composition is not uniform and varies significantly depending on the geological source. "Commercial this compound" is often a geological term for a product that is predominantly this compound but also contains other associated minerals. This guide elucidates the typical mineralogical makeup of commercial this compound from various global sources, highlighting the presence of primary this compound as well as associated gangue minerals. A critical aspect addressed is the potential for asbestos contamination in some this compound ores, a significant health and safety concern.

Quantitative Mineralogical and Chemical Composition

The composition of commercial this compound is most accurately represented by both its chemical and mineralogical analyses. Chemical analysis provides the elemental or oxide weight percentages, offering a broad overview of the constituents. Mineralogical analysis, on the other hand, identifies and quantifies the specific mineral phases present, which is crucial for understanding the material's properties and potential hazards.

Chemical Composition of Commercial this compound

Chemical analysis of commercial this compound is typically reported in terms of oxide percentages. The following table summarizes the typical chemical composition from various sources. It is important to note that these values can vary.

| Chemical Constituent | Typical Percentage (%) |

| Silicon Dioxide (SiO₂) | 37 - 42[1] |

| Aluminum Oxide (Al₂O₃) | 9 - 17[1] |

| Magnesium Oxide (MgO) | 11 - 23[1] |

| Iron (III) Oxide (Fe₂O₃) | 5 - 18[1] |

| Potassium Oxide (K₂O) | 1 - 6 |

| Calcium Oxide (CaO) | 0.5 - 0.8[1] |

| Water (H₂O) | < 1[1] |

Note: The composition can vary based on the specific mine and processing techniques.

Mineralogical Composition of Commercial this compound

The mineralogical composition of commercial this compound is highly variable. It is frequently an interstratified mixture of this compound, hydrobiotite, and biotite or phlogopite.[2] The term "industrial this compound" often refers to these interlayered minerals.[2]

A semi-quantitative X-ray diffraction (XRD) analysis of one commercial this compound sample revealed the following mineralogical breakdown:

| Mineral | Percentage (%) |

| This compound | 61 |

| Muscovite | 13 |

| Calcite | 8 |

| Talc | 5 |

| Dolomite | 5 |

| Gypsum | 1 |

Source: This data is from a single study and may not be representative of all commercial this compound.

Commercial this compound from different sources exhibits distinct mineralogical characteristics:

-

South Africa (Palabora): This this compound is known for being a hydrated phlogopite mica.[3] Extensive testing has confirmed the absence of asbestos in Palabora this compound.[4]

-

China: Industrial this compound from China is primarily composed of phlogopite-vermiculite or biotite-vermiculite interlayer minerals, with smaller quantities of pure this compound or phlogopite.[2]

-

Brazil: Studies of Brazilian this compound have identified the presence of hydroxy-Al-interlayered this compound (HIV), illite-smectite, and kaolinite-smectite.[5][6]

A significant concern with some commercial this compound, particularly from the Libby mine in Montana, USA, is the contamination with asbestiform amphibole minerals.

Experimental Protocols for Mineralogical Analysis

Accurate characterization of the mineralogical composition of commercial this compound requires a combination of analytical techniques. The following sections detail the methodologies for the key experiments.

X-ray Diffraction (XRD) for Quantitative Mineralogical Analysis

X-ray Diffraction is the primary technique for identifying and quantifying the crystalline mineral phases in this compound.

3.1.1. Sample Preparation

Proper sample preparation is critical for obtaining reliable quantitative XRD data.[7]

-

Disaggregation: The bulk sample is first disaggregated using a mortar and pestle.[8]

-

Pulverization: A representative split of the sample is then pulverized to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.[9] This can be achieved using a micronizing mill.[8]

-

Mounting: The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface to minimize preferred orientation effects.[9] For clay mineral analysis, an oriented mount can be prepared by creating a slurry and depositing it onto a glass slide or filter.[7]

3.1.2. Instrumental Parameters

A typical powder X-ray diffractometer is used with the following parameters:

-

X-ray Source: Copper (Cu) Kα radiation.[8]

-

Voltage and Current: 40 kV and 30 mA.[8]

-

Scan Range (2θ): 2° to 65°.

-

Step Size: 0.02°.

-

Scan Speed: 1° per minute.[10]

3.1.3. Data Analysis

Quantitative analysis is performed using the Rietveld refinement method, which involves fitting a calculated diffraction pattern to the experimental data. This method allows for the determination of the weight percentage of each mineral phase present in the sample.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides morphological and elemental information about the individual mineral particles in the this compound sample.

3.2.1. Sample Preparation

-

Mounting: The this compound sample is mounted on an aluminum stub using double-sided carbon tape.

-

Coating: To prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as carbon or gold, using a sputter coater.

3.2.2. Instrumental Parameters

-

Accelerating Voltage: 15-20 kV.

-

Working Distance: 10-15 mm.

-

Detectors: Both secondary electron (SE) and backscattered electron (BSE) detectors are used. SE imaging provides topographical information, while BSE imaging shows contrast based on the average atomic number of the phases, helping to differentiate between minerals.

3.2.3. Data Analysis

EDS analysis is performed on selected points or areas of the sample to obtain elemental spectra. These spectra are then used to identify the elements present in each mineral grain and, in conjunction with morphological information from the SEM images, to identify the mineral phases.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is useful for determining the water content and the dehydroxylation temperature of this compound.

3.3.1. Sample Preparation

A small, representative amount of the powdered this compound sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

3.3.2. Instrumental Parameters

-

Temperature Range: Ambient to 1000°C.

-

Heating Rate: 10°C/min.[11]

-

Atmosphere: Typically an inert atmosphere, such as nitrogen, is used to prevent oxidation.[11]

3.3.3. Data Analysis

The TGA curve plots the percentage of weight loss against temperature. The different weight loss steps correspond to the removal of adsorbed and interlayer water, and the dehydroxylation of the this compound structure. The temperatures at which these events occur can aid in the identification and characterization of the this compound and associated minerals. For instance, the main dehydration of this compound typically occurs between 100°C and 300°C, while dehydroxylation occurs at higher temperatures, often above 500°C.[12]

Workflow for Mineralogical Analysis

The following diagram illustrates a typical workflow for the comprehensive mineralogical analysis of a commercial this compound sample.

Caption: Workflow for the mineralogical analysis of commercial this compound.

References

- 1. This compound-LING SHOU CHINA TECHNOLOGY MINERALS POWDER CO.,LTD [polushi.com]

- 2. kcbhyly.xml-journal.net [kcbhyly.xml-journal.net]

- 3. This compound [palabora.com]

- 4. Schundler Company this compound Technical Information--Vermiculite from Palabora, South Africa [schundler.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. This compound, with hydroxy-aluminium interlayer, and kaolinite formation in a subtropical sandy soil from south Brazil | Clay Minerals | Cambridge Core [cambridge.org]

- 7. X-ray diffraction | Clays and Minerals [claysandminerals.com]

- 8. ktgeo.com [ktgeo.com]

- 9. worldagroforestry.org [worldagroforestry.org]

- 10. Oriented XRD Patterns – Geochemistry Labs [geochemistry.isgs.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Modification of Vermiculite: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and modification of vermiculite, a versatile clay mineral with significant potential in various research applications, including catalysis and drug delivery. This document outlines detailed experimental protocols for common modification techniques, presents quantitative data on the physicochemical properties of modified this compound, and explores the potential cellular interactions of this compound-based drug delivery systems.

Introduction to this compound

This compound is a hydrated magnesium aluminum silicate mineral with a layered crystalline structure.[1][2] Its unique properties, including a high cation exchange capacity (CEC), large surface area, and the ability to be exfoliated and functionalized, make it an attractive material for scientific investigation.[1][2] Raw this compound can be modified through several techniques to enhance its performance for specific applications. These modifications aim to alter its surface chemistry, porosity, and interlayer spacing, thereby improving its capacity as a catalyst support, adsorbent, or drug carrier.

Modification of this compound: Experimental Protocols

The primary methods for modifying this compound include acid activation, ion exchange, and surface functionalization. These processes are crucial for tailoring the material's properties to meet the demands of specific research applications.

Acid Activation

Acid activation is a common method used to increase the specific surface area and porosity of this compound by removing impurities and leaching out interlayer and octahedral cations.[1]

Experimental Protocol for Acid Activation:

-

Preparation: A specific weight of raw this compound is mixed with a mineral acid solution (e.g., sulfuric acid or nitric acid) at a defined concentration (e.g., 25% H₂SO₄).[3]

-

Reaction: The mixture is heated (e.g., to 95°C) and stirred for a set duration (e.g., 6 hours) to facilitate the leaching process.[3]

-

Washing and Drying: The acid-treated this compound is then thoroughly washed with deionized water until a neutral pH is achieved to remove residual acid and dissolved ions.

-

Calcination: The washed material is dried in an oven at a specific temperature (e.g., 110°C) to remove water and induce structural changes.

Ion Exchange

The interlayer cations in this compound, primarily magnesium and calcium ions, can be exchanged with other cations to alter its surface chemistry and enhance its functionality.

Experimental Protocol for Cation Exchange:

-

Salt Solution Preparation: A solution of a salt containing the desired cation (e.g., sodium chloride for Na⁺ exchange) is prepared at a specific concentration.

-

Exchange Reaction: The this compound is dispersed in the salt solution and stirred for a predetermined time (e.g., 24 hours) at a controlled temperature (e.g., 80°C) to allow for the exchange of interlayer cations.

-

Washing: The this compound is then repeatedly washed with deionized water to remove excess salt.

-

Drying: The final product is dried in an oven.

Surface Functionalization

Surface functionalization involves the attachment of specific organic molecules to the this compound surface to impart desired properties, such as hydrophobicity or biocompatibility. This is particularly relevant for drug delivery applications.

Experimental Protocol for Silanization:

-

Activation: The this compound surface is first activated to generate hydroxyl (-OH) groups, often through acid treatment.

-

Silane Treatment: The activated this compound is then reacted with a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane - APTES) in an appropriate solvent (e.g., toluene).

-

Reaction Conditions: The reaction is typically carried out under reflux with stirring for several hours.

-

Washing and Curing: The functionalized this compound is washed to remove unreacted silane and then cured at an elevated temperature to promote the formation of a stable siloxane layer.

Experimental Protocol for Organic Modification with Surfactants:

-

Surfactant Solution: A solution of a cationic surfactant (e.g., hexadecyltrimethylammonium bromide - HDTMA-Br) is prepared.

-

Intercalation: this compound is dispersed in the surfactant solution and stirred at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 6 hours) to facilitate the intercalation of the surfactant molecules into the this compound interlayers.[4]

-

Washing and Drying: The resulting organo-vermiculite is washed to remove excess surfactant and then dried.[4]

Quantitative Data on Modified this compound

The following tables summarize the quantitative data on the physicochemical properties of this compound before and after modification, as well as its performance in drug delivery applications.

Table 1: Physicochemical Properties of Natural and Modified this compound

| Modification Type | Specific Surface Area (m²/g) | Cation Exchange Capacity (meq/100g) | Interlayer Spacing (Å) | Reference(s) |

| Natural this compound | 5 - 15 | 100 - 150 | ~14 | [1][2] |

| Acid Activated | 100 - 300 | Varies (can decrease) | Varies | [3] |

| Na⁺ Exchanged | Similar to natural | ~150 | ~12.5 | [1] |

| Organically Modified | Varies (can decrease) | Varies | Can increase significantly | [4] |

Table 2: Drug Loading and Release Parameters for Modified this compound

| Drug | Carrier Modification | Drug Loading Capacity (mg/g) | Release Profile | Reference(s) |

| 6-Aminopenicillanic acid | This compound-alginate composite | 208.33 | Sustained release over 12 hours | [5] |

| Ibuprofen | Alkylammonium salt modification | Not specified | Rapid adsorption | [6] |

| Paracetamol | Alkylammonium salt modification | Not specified | Rapid adsorption | [6] |

| Antibiotics (various) | Acid-modified | High degree of absorption | Varies | [7] |

Cellular Interactions and Signaling Pathways in Drug Delivery

For drug development professionals, understanding the interaction of this compound-based carriers with cells is paramount. While direct studies on this compound are limited, the cellular uptake mechanisms of other clay and silicate nanoparticles can provide valuable insights.[4][8]

The primary mechanism for the cellular uptake of nanoparticles is endocytosis.[8][9] This process can be broadly categorized into phagocytosis (for larger particles) and pinocytosis (for smaller particles and fluids).[10] For nanoparticles of the size typically used in drug delivery, pinocytosis is the more relevant pathway and can be further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10]

Following endocytosis, the nanoparticles are typically trafficked through the endo-lysosomal pathway.[11] This involves movement from early endosomes to late endosomes and finally to lysosomes, where the acidic environment and enzymatic activity can facilitate the degradation of the carrier and the release of the encapsulated drug.[12]

Below are diagrams illustrating the potential cellular uptake and intracellular trafficking pathways for this compound-based drug delivery systems.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving the 6-Aminopenicillanic acid release process using this compound-alginate biocomposite bead on drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tracking cellular uptake, intracellular trafficking and fate of nanoclay particles in human bone marrow stromal cells - Nanoscale (RSC Publishing) DOI:10.1039/D3NR02447D [pubs.rsc.org]

- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endosomal/lysosomal location of organically modified silica nanoparticles following caveolae-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silk nanoparticles: proof of lysosomotropic anticancer drug delivery at single-cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Characterization of Hydrated Vermiculite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core experimental techniques and data interpretation used in the structural characterization of hydrated vermiculite. This layered silicate mineral, with its unique hydration and cation exchange properties, is of significant interest in various scientific fields, including drug delivery systems. Understanding its structural characteristics is paramount for its effective application.

Introduction to Hydrated this compound Structure

This compound is a 2:1 type phyllosilicate mineral, meaning its structure consists of an octahedral sheet sandwiched between two tetrahedral sheets. The general chemical formula for this compound is (Mg, Fe, Al)3(Al, Si)4O10(OH)2·4H2O.[1] Isomorphic substitutions within the silicate layers, primarily Al³⁺ for Si⁴⁺ in the tetrahedral sheets, result in a net negative charge on the layers. This charge is balanced by hydrated exchangeable cations, typically Mg²⁺ and Ca²⁺, located in the interlayer space.[2] The presence of these hydrated cations and water molecules in the interlayer is a defining characteristic of this compound and governs many of its properties.

The hydration state of this compound is dynamic and depends on factors such as temperature, relative humidity, and the nature of the interlayer cation.[2][3] The number of water layers in the interlayer space directly influences the basal spacing (d-spacing) of the mineral, a key parameter in its structural characterization.[3][4]

Core Experimental Characterization Techniques

A multi-technique approach is essential for a thorough structural characterization of hydrated this compound. The following sections detail the key experimental protocols and the type of data obtained from each method.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystallographic structure of this compound, particularly the basal spacing, which is indicative of the hydration state.

Experimental Protocol:

-

Sample Preparation: this compound samples can be analyzed as powders or as oriented flakes. For powder diffraction, the sample is typically ground to a fine powder (< 80 µm).[4] For oriented samples, flakes are gently pressed onto a sample holder.[5] To study the effects of hydration, samples can be equilibrated at different relative humidities or subjected to controlled heating.[4][5]

-

Instrumentation: A powder diffractometer with Cu Kα radiation is commonly used.[1] Standard Bragg-Brentano geometry is applied, with data collected over a 2θ range of 5–90°.[1]

-

Data Analysis: The basal spacing (d₀₀₁) is calculated from the position of the (00l) reflections using Bragg's Law. Changes in the basal spacing upon heating, treatment with different cations (e.g., K⁺, Mg²⁺), or solvation with ethylene glycol are used to identify and differentiate this compound from other clay minerals like smectite and chlorite.[6]

Workflow for XRD Analysis of Hydrated this compound:

References

- 1. Dehydroxylation of Perlite and this compound: Impact on Improving the Knock-Out Properties of Moulding and Core Sand with an Inorganic Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Dehydration–rehydration in magnesium this compound: conversion from two–one and one–two water layer hydration states through the formation of interstratified phases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using Vermiculite in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vermiculite as a soil amendment in agricultural research. The following sections detail the effects of this compound on soil properties and crop performance, along with standardized protocols for conducting pot and field experiments.

Introduction

This compound is a naturally occurring, hydrated phyllosilicate mineral that expands when heated, a process called exfoliation. This creates a lightweight, sterile, and highly porous material with a neutral pH.[1] Its unique properties, including high water-holding capacity, excellent cation exchange capacity (CEC), and good aeration, make it a valuable amendment for improving soil structure and fertility in agricultural applications.[2][3] this compound can enhance nutrient availability and uptake by plants, leading to improved growth and yield.[4] It is particularly useful for improving the structure of heavy clay soils and the water retention of sandy soils.

Effects of this compound on Soil Properties

The application of this compound can significantly alter the physical and chemical properties of soil, creating a more favorable environment for plant growth.

Physical Properties

This compound's porous and lightweight nature directly influences soil's physical characteristics. It loosens compacted soil, improving aeration and allowing for better root penetration.[3] This enhanced soil structure facilitates optimal oxygen availability to the roots, which is crucial for plant health and nutrient uptake.[3]

Table 1: Effect of this compound on Soil Physical Properties